ADB-FUBIATA is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and structural similarities to other synthetic cannabinoids. It is classified as a synthetic cannabinoid receptor agonist, specifically targeting the cannabinoid receptor type 1 (CB1) with notable selectivity over the cannabinoid receptor type 2 (CB2). This compound has been detected in various seized materials across countries, including China, Russia, the United States, and Belgium, indicating its presence in the recreational drug market following regulatory changes aimed at controlling synthetic cannabinoids .
ADB-FUBIATA is derived from modifications of earlier synthetic cannabinoids, particularly ADB-FUBICA. Its classification as a synthetic cannabinoid receptor agonist places it within a broader category of substances that mimic the effects of natural cannabinoids found in cannabis. The compound's structure features a unique linker and core that differentiate it from its predecessors, allowing it to evade existing legal restrictions .
The synthesis of ADB-FUBIATA involves several chemical reactions that modify existing cannabinoid structures. The primary method includes the introduction of specific functional groups to enhance its binding affinity to cannabinoid receptors. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled with time-of-flight mass spectrometry (LC-QTOF-MS) are employed to confirm the identity and purity of synthesized samples. For instance, the synthesis process typically includes:
The detailed synthesis pathway has been documented in scientific literature, highlighting the stepwise approach taken to achieve the desired molecular structure .
The molecular formula of ADB-FUBIATA is , with a molecular weight of approximately 304.39 g/mol. The structure features:
The three-dimensional conformation of ADB-FUBIATA allows for effective interaction with CB1 receptors, which is crucial for its psychoactive effects .
ADB-FUBIATA undergoes various chemical reactions typical of synthetic cannabinoids, including:
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to study these reactions and identify metabolic pathways .
ADB-FUBIATA primarily acts as a selective agonist for the CB1 receptor. Its mechanism involves:
The compound has demonstrated a potency of (EC50) at CB1 receptors with an efficacy (Emax) of relative to the reference compound CP55,940, indicating strong activation potential .
ADB-FUBIATA exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during analytical testing .
ADB-FUBIATA is primarily used in research settings to study cannabinoid receptor interactions and psychoactive effects. Its applications include:
The rapid proliferation of synthetic cannabinoids represents one of the most significant challenges in contemporary drug policy and forensic chemistry. Within this dynamic landscape, N-Cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide (commonly referred to as ADB-FUBIATA or ADB-FUBIACA) emerged in late 2021 as a structurally innovative synthetic cannabinoid receptor agonist specifically designed to circumvent evolving international controls. This compound exemplifies the accelerating chemical innovation within the new psychoactive substances market, where subtle molecular modifications create legally distinct entities with potentially dangerous biological activities. ADB-FUBIATA's appearance directly followed China's July 2021 implementation of comprehensive generic legislation banning entire structural classes of synthetic cannabinoids, creating an immediate demand for novel scaffolds falling outside the regulated chemical space. Its detection in international drug seizures and biological samples highlights the global supply chain resilience of illicit manufacturers who rapidly adapt to legislative barriers through strategic molecular design. Unlike earlier generations of synthetic cannabinoids developed from pharmaceutical research, ADB-FUBIATA exemplifies molecules conceived primarily for legal evasion while maintaining psychoactive properties, marking a concerning evolution in the designer drug landscape [1] [4] [7].
The structural development of synthetic cannabinoids has progressed through several distinct generations, each characterized by core scaffold modifications to evade control measures while maintaining affinity for cannabinoid receptors. Early synthetic cannabinoids like JWH-018 featured a naphthoylindole core directly linked to varied hydrophobic tail groups, mimicking the three-dimensional structure of Δ9-tetrahydrocannabinol. As legislative controls targeted these specific structures, clandestine chemists shifted toward carbazole and indazole cores during the 2010s, exemplified by compounds such as AB-CHMINACA and 5F-ADB (also known as 5F-MDMB-PINACA). These exhibited enhanced potency as full agonists at the CB1 receptor, coupled with greater metabolic stability. A critical turning point emerged with the adoption of indole- and indazole-3-carboxamide scaffolds, where the carbonyl group was directly attached to the core heterocycle. These structures, including ADB-FUBINACA and MDMB-4en-PINACA, dominated the synthetic cannabinoid market from approximately 2015-2021 due to their high potency and ease of synthesis. However, their prevalence led to their explicit inclusion in the Chinese class-wide ban of July 2021, which specifically enumerated seven core scaffolds featuring a ring system (indole, indazole, azaindole, pyrrole, carbazole, γ-carbolinone) directly bonded to a carbonyl group. This legislative action immediately rendered thousands of known and potential carboxamide-linked synthetic cannabinoids illegal, creating a powerful incentive for the development of novel core-linker configurations like the indole-3-acetamide scaffold seen in ADB-FUBIATA [5] [6] [7].
Table 1: Structural Evolution of Synthetic Cannabinoid Generations Relevant to ADB-FUBIATA's Development
Generation | Core Structural Feature | Exemplary Compounds | Primary Driver |
---|---|---|---|
First (2008-2010) | Naphthoylindole | JWH-018, JWH-073 | Mimicry of Δ9-THC |
Second (2010-2013) | Carbazole/Azaindole | EG-018, THJ-018 | Early legislative controls |
Third (2013-2018) | Indazole/Indole Carboxamide | AB-FUBINACA, AB-CHMINACA | Enhanced potency & stability |
Fourth (2018-2021) | Tetramethylcyclopropyl Indoles/Indazoles | MDMB-4en-PINACA, 5F-MDMB-PICA | Targeted legislation avoidance |
Post-2021 Ban | Novel Scaffolds (e.g., indole-3-acetamide) | ADB-FUBIATA, CH-PIACA | Circumvention of China's class-wide ban |
China's "Announcement on the Inclusion of 18 Substances Including Synthetic Cannabinoids and Fluamine in the 'Additional Catalogue of Controlled Varieties of Non-medicinal Narcotics and Psychotropic Drugs'" implemented on July 1, 2021, represented a paradigm shift in synthetic cannabinoid control strategies. Unlike previous substance-specific bans, this legislation adopted a comprehensive scaffold-based approach, prohibiting all synthetic cannabinoids containing one of seven core ring systems (indole, indazole, azaindole, pyrrole, carbazole, indene, γ-carbolinone) directly bonded to a carbonyl group (forming a carboxamide linker), regardless of their specific tail substituents. This "class-wide ban" effectively controlled entire chemical families encompassing thousands of potential structures simultaneously, significantly disrupting established manufacturing pathways. However, this broad legislative approach inadvertently incentivized the creation of novel synthetic cannabinoids incorporating modified core or linker regions that fell outside the explicitly defined scaffolds. ADB-FUBIATA exemplifies this strategic molecular circumvention. Its structure replaces the traditional indole-3-carboxamide scaffold (where the carbonyl is directly attached to the indole nitrogen) with an indole-3-acetamide configuration. This modification inserts a methylene (-CH₂-) spacer between the indole core and the carbonyl group, fundamentally altering the core-linker architecture. While seemingly minor, this structural change places ADB-FUBIATA outside the scope of the Chinese ban's definition, demonstrating how legislative pressure directly drives specific chemical innovations. Forensic monitoring data confirms this effect; following the July 2021 ban, ADB-FUBIATA rapidly emerged and by the first half of 2022, it had become the third most prevalent synthetic cannabinoid reported in the United States according to the National Forensic Laboratory Information System (NFLIS), rising from fourteenth place in 2021 [1] [4] [6].
Table 2: Key Structural Differences Between Controlled Carboxamides and Emergent Acetamides Post-China Ban
Structural Feature | Pre-Ban Dominant Scaffold (e.g., ADB-FUBINACA) | Post-Ban Emergent Scaffold (ADB-FUBIATA) | Legislative Status under China Ban |
---|---|---|---|
Core Structure | Indazole or Indole | Indole | Both cores covered |
Linker Group | -C(=O)NH- (carboxamide) | -CH₂C(=O)NH- (acetamide) | Carboxamide linker covered; Acetamide linker not covered |
Amino Acid-Derived Tail | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) | Not explicitly defined in ban |
Head Group | 4-fluorobenzyl | 4-fluorobenzyl | Not explicitly defined in ban |
Key Circumvention Strategy | N/A | Addition of methylene spacer between core and carbonyl | Creates distinct core-linker scaffold |
ADB-FUBIATA occupies a significant niche within the continuously diversifying new psychoactive substances (NPS) market. Synthetic cannabinoids consistently represent the largest category of monitored NPS globally, accounting for 209 out of the 830 substances monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) as of 2022. Within this category, ADB-FUBIATA belongs to the specific sub-class of indole-3-acetamides, characterized by the presence of an acetamide linker (-CH₂C(=O)NH-) attached to the 3-position of the indole core. This structural group emerged prominently only after the mid-2021 legislative shifts. Its detection alongside analogs such as CH-PIACA (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) in international seizures confirms a systematic exploration of this scaffold by illicit manufacturers. The rapid identification and reporting of ADB-FUBIATA—first detected in China in 2021, followed by reports in Brazil (November 2021), the United States, and Denmark (early 2022)—illustrate the accelerated global diffusion characteristic of modern NPS. Brazil's regulatory agency (Anvisa) demonstrated the evolving response capabilities, prohibiting ADB-FUBIATA within approximately two months of its initial notification via an efficient online system and Working Group collaboration between health regulators and law enforcement. Analytically, ADB-FUBIATA presents significant challenges. Its novel core-linker structure necessitates updated mass spectral libraries and nuclear magnetic resonance (NMR) databases for reliable identification in seized materials. Furthermore, its metabolic pathway differs from traditional carboxamide-linked cannabinoids, complicating toxicological screening in biological specimens. While pharmacologically characterized as a cannabinoid receptor type 1 (CB1) agonist with significantly lower affinity (EC₅₀ = 635 nM) than potent predecessors like MDMB-4en-PINACA, its full agonist activity at CB1 receptors confirms its psychoactive potential. Its negligible activity at CB2 receptors further distinguishes its binding profile. The emergence and persistence of ADB-FUBIATA underscore the cyclical "cat-and-mouse game" between regulators and clandestine chemists, where legislative action directly stimulates the innovation and deployment of structurally novel, legally distinct, yet pharmacologically active substances [1] [3] [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0